Octachlorodibenzo-p-dioxin-13C12
Overview
Description
Octachlorodibenzo-p-dioxin-13C12: is a chlorinated organic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is a labeled compound where all carbon atoms are replaced with the isotope carbon-13. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octachlorodibenzo-p-dioxin-13C12 typically involves the chlorination of dibenzo-p-dioxin under controlled conditions. The process includes:
Chlorination Reaction: Dibenzo-p-dioxin is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Isotopic Labeling: The carbon-12 atoms in the dibenzo-p-dioxin are replaced with carbon-13 atoms through a series of isotopic exchange reactions.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle chlorinated compounds and isotopic labeling. The process involves:
High-Resolution Gas Chromatography (HRGC): Used to separate and purify the compound.
High-Resolution Mass Spectrometry (HRMS): Ensures the isotopic purity and concentration of the labeled compound
Chemical Reactions Analysis
Types of Reactions: Octachlorodibenzo-p-dioxin-13C12 is relatively unreactive due to the high degree of chlorination. it can undergo:
Oxidation: In the presence of strong oxidizing agents.
Reduction: Under specific conditions with reducing agents.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce partially dechlorinated derivatives .
Scientific Research Applications
Chemistry:
- Used as a reference standard in analytical methods such as HRGC and HRMS.
- Helps in the study of the environmental fate and transport of dioxins.
Biology and Medicine:
- Investigated for its toxicological effects and mechanisms of action.
- Used in studies related to endocrine disruption and carcinogenicity.
Industry:
- Employed in environmental monitoring and assessment of dioxin contamination.
- Utilized in the development of analytical methods for detecting trace levels of dioxins in various matrices .
Mechanism of Action
Octachlorodibenzo-p-dioxin-13C12 exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. This mechanism is similar to other dioxin-like compounds, although the specific pathways and molecular targets may vary .
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Highly toxic and often used as a reference for dioxin toxicity.
Hexachlorodibenzo-p-dioxin (HxCDD): Less chlorinated and less toxic compared to octachlorodibenzo-p-dioxin.
Polychlorinated Dibenzofurans (PCDFs): Structurally related but differ in the number and position of chlorine atoms.
Uniqueness: Octachlorodibenzo-p-dioxin-13C12 is unique due to its complete isotopic labeling with carbon-13, making it highly valuable for analytical and research purposes. Its high degree of chlorination also makes it more stable and less reactive compared to less chlorinated dioxins .
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBFBMSLDGNHL-WCGVKTIYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921369 | |
Record name | Octachlorodibenzo-p-dioxin-13C12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114423-97-1 | |
Record name | Dibenzo(b,e)(1,4)dioxin-13C12, octachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octachlorodibenzo-p-dioxin-13C12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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